2-Acetylthio-3-methylbenzoic acid
Description
2-Acetylthio-3-methylbenzoic acid is a benzoic acid derivative featuring a thioacetyl (-SAc) group at position 2 and a methyl (-CH₃) group at position 3. Thioesters like the acetylthio group are known for their reactivity and role in biochemical processes, such as enzyme inhibition and metabolic intermediates. The methyl group at position 3 may influence steric and electronic effects, modulating acidity, solubility, and biological activity.
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-acetylsulfanyl-3-methylbenzoic acid |
InChI |
InChI=1S/C10H10O3S/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PLEMDSWCUWXTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)SC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Thioester vs. Ester
2-Acetylbenzoic acid (CAS 577-56-0) serves as a key analog, differing by an ester (-OAc) instead of a thioester (-SAc) at position 2 .
- Molecular Weight : The thioester increases molecular weight (210.25 g/mol vs. 164.16 g/mol for 2-acetylbenzoic acid).
- Applications : 2-Acetylbenzoic acid is used in organic synthesis; the thioester variant may exhibit unique reactivity in pharmaceutical intermediates.
Positional Isomers: Substituent Effects
3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5) shares substituents at positions 2 and 3 but replaces -SAc with -OH .
- Acidity : The electron-withdrawing -SAc group in the target compound likely lowers pKa compared to the electron-donating -OH in the isomer.
- Solubility : The hydroxyl group enhances aqueous solubility via hydrogen bonding, whereas the thioester may favor lipid solubility.
Sulfur-Containing Derivatives
a. 2-[(3-Methylbenzo[b]thiophen-2-yl)carbonyl]benzoic acid (CAS 175203-98-2)
This compound features a fused benzo[b]thiophene ring linked via a carbonyl group .
- Molecular Weight : Higher (296.34 g/mol) due to the aromatic thiophene system.
- Melting Point : 181°C, suggesting increased rigidity from the planar thiophene ring.
b. 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 903746-53-2)
This analog includes a thienyl amide group at position 3 .
- Stability : Amides resist hydrolysis better than thioesters, favoring prolonged bioactivity.
Data Table: Comparative Analysis of Key Compounds
*Hypothetical data inferred from analogs.
Research Findings and Implications
- Antimicrobial Potential: Benzisothiazolone derivatives (e.g., ) exhibit antibacterial and antifungal activity, suggesting that the thioacetyl group in the target compound could confer similar properties with modified pharmacokinetics .
- Synthetic Utility: Thioesters are intermediates in organocatalysis and drug design. The reactivity of 2-acetylthio-3-methylbenzoic acid may enable novel synthetic pathways compared to its ester analog .
- Structure-Activity Relationships : Substituent position and electronic effects (e.g., -SAc vs. -OH or -OAc) critically influence bioactivity and physicochemical properties, as seen in comparisons with positional isomers .
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